molecular formula C13H7Cl2NO3 B14520443 Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- CAS No. 62567-89-9

Methanone, (3,5-dichloro-2-nitrophenyl)phenyl-

Cat. No.: B14520443
CAS No.: 62567-89-9
M. Wt: 296.10 g/mol
InChI Key: GXCLNHAAFGSHMT-UHFFFAOYSA-N
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Description

Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups The molecular formula of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- is C13H8Cl2NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- typically involves the nitration of 3,5-dichlorobenzophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process is carried out under controlled temperatures to ensure the selective nitration of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- may involve large-scale nitration reactors. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Reduction: The major product of the reduction reaction is Methanone, (3,5-dichloro-2-aminophenyl)phenyl-.

    Substitution: Depending on the nucleophile used, various substituted benzophenones can be formed.

Scientific Research Applications

Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-amino-5-nitrophenyl)phenyl-
  • Methanone, (2-nitrophenyl)phenyl-
  • Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-

Uniqueness

Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- is unique due to the presence of both nitro and dichloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62567-89-9

Molecular Formula

C13H7Cl2NO3

Molecular Weight

296.10 g/mol

IUPAC Name

(3,5-dichloro-2-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H7Cl2NO3/c14-9-6-10(12(16(18)19)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H

InChI Key

GXCLNHAAFGSHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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